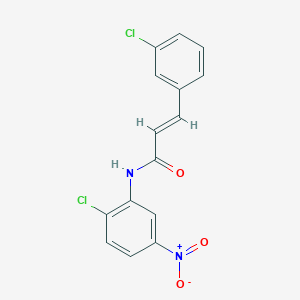
N-(2-chlorophenyl)-N'-isobutylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-N'-isobutylthiourea (abbreviated as CIIT) is an organic compound that belongs to the group of thioureas. It is a white crystalline powder that is soluble in water and organic solvents. CIIT is widely used in scientific research for its various applications in different fields.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-N'-isobutylthiourea is not fully understood. It is believed that N-(2-chlorophenyl)-N'-isobutylthiourea acts by inhibiting the activity of certain enzymes in the body. It is also believed to interfere with the synthesis of certain proteins in the body.
Biochemical and physiological effects:
N-(2-chlorophenyl)-N'-isobutylthiourea has been shown to have various biochemical and physiological effects. It has been shown to cause oxidative stress in the body, leading to the production of reactive oxygen species (ROS). It has also been shown to cause DNA damage and cell death. N-(2-chlorophenyl)-N'-isobutylthiourea has been shown to cause liver damage and kidney damage in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-N'-isobutylthiourea has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, N-(2-chlorophenyl)-N'-isobutylthiourea has several limitations for lab experiments. It is toxic and can cause harm to researchers if proper safety measures are not taken. It is also difficult to handle due to its low solubility in water.
Zukünftige Richtungen
There are several future directions for the research on N-(2-chlorophenyl)-N'-isobutylthiourea. One direction is to study the mechanism of action of N-(2-chlorophenyl)-N'-isobutylthiourea in more detail. Another direction is to investigate the potential use of N-(2-chlorophenyl)-N'-isobutylthiourea as a therapeutic agent for certain diseases. Further research is also needed to investigate the potential environmental impact of N-(2-chlorophenyl)-N'-isobutylthiourea and its degradation products.
Synthesemethoden
N-(2-chlorophenyl)-N'-isobutylthiourea can be synthesized by the reaction of 2-chloroaniline and isobutyl isothiocyanate in the presence of a catalyst such as copper powder. The reaction takes place in a solvent such as ethanol or acetonitrile, and the product is obtained by crystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-N'-isobutylthiourea is widely used in scientific research for its various applications in different fields. It is used as a pesticide to control pests and insects in crops. It is also used as a fungicide to prevent the growth of fungi in plants. N-(2-chlorophenyl)-N'-isobutylthiourea is used in the synthesis of other organic compounds such as dyes and pharmaceuticals. It is also used as a reagent in analytical chemistry to detect the presence of certain substances.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2S/c1-8(2)7-13-11(15)14-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUONBAVLRPIMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5701780.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5701791.png)

![2-({5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5701801.png)
![methyl {4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5701805.png)

![N-{amino[(4,7-dimethyl-2-quinazolinyl)amino]methylene}-N'-(4-methoxyphenyl)thiourea](/img/structure/B5701815.png)

![2-[(4-bromo-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5701830.png)
![N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine](/img/structure/B5701838.png)
![1-acetyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B5701841.png)
![ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5701848.png)
